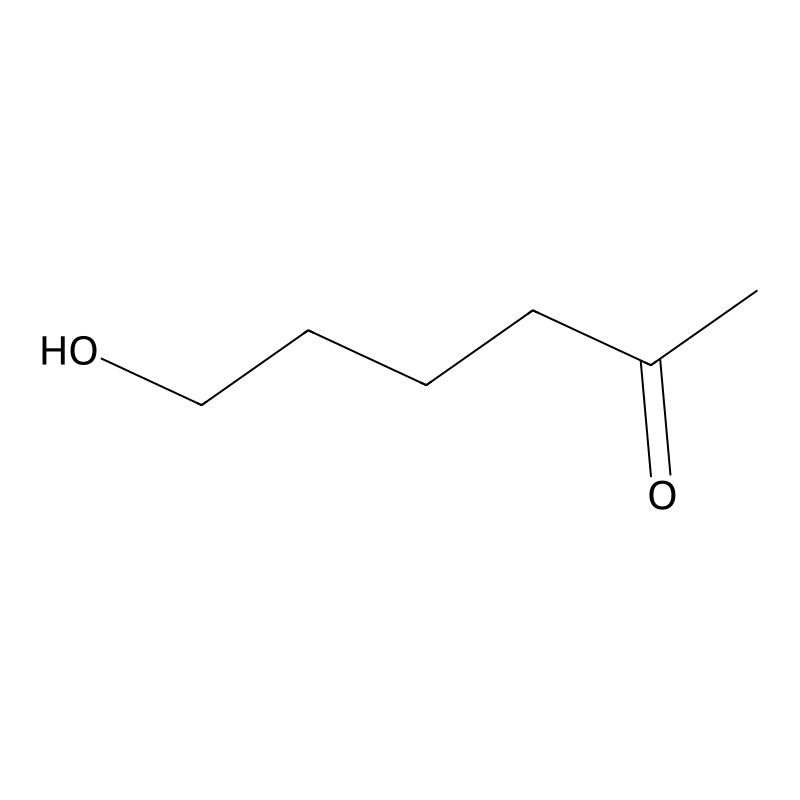6-Hydroxyhexan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
One potential application could be in the field of chromatography, as indicated by a source that mentions the separation of 6-Hydroxyhexan-2-one on a Newcrom R1 HPLC column . .
Another source mentions that in the presence of CH3OH/H+, this hydroxyketone will lead to the cyclic, pyran mixed ketal . This suggests a potential application in organic synthesis
6-Hydroxyhexan-2-one, with the chemical formula C₆H₁₂O₂, is an organic compound characterized by its hydroxyl and ketone functional groups. It consists of six carbon atoms, twelve hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of approximately 116.16 g/mol. The compound features a hydroxyl group (-OH) at the sixth position and a ketone group (C=O) at the second position of the hexane chain. Its structural formula can be represented as follows:
textCH3 |CH3-CH-CO-CH2-CH2-CH3 | OH
This arrangement gives 6-Hydroxyhexan-2-one unique properties that influence its reactivity and biological activity.
- Protonation Reactions: The compound can undergo protonation at either the hydroxyl or the carbonyl oxygen, affecting its reactivity in nucleophilic attacks.
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, potentially leading to further reactions depending on the conditions.
- Condensation Reactions: It can react with aldehydes or other carbonyl compounds to form larger molecules through condensation processes.
These reactions are crucial for synthesizing derivatives and exploring its potential applications in organic chemistry.
Research indicates that 6-Hydroxyhexan-2-one exhibits various biological activities. In particular:
- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for use in pharmaceuticals or preservatives.
- Irritation Potential: The compound has been noted to cause skin and eye irritation, highlighting the need for caution during handling and application .
These biological properties suggest potential applications in medicinal chemistry and materials science.
Several methods can be employed to synthesize 6-Hydroxyhexan-2-one:
- Reduction of 6-Acetylhexan-2-one: This method involves reducing the corresponding ketone using reducing agents such as lithium aluminum hydride to yield 6-Hydroxyhexan-2-one.
- Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing esters derived from hexanoic acid under acidic or basic conditions.
- Biotransformation: Microbial fermentation processes may also yield this compound from simpler substrates, showcasing its potential in green chemistry applications.
These synthesis methods provide flexibility depending on desired purity and yield.
6-Hydroxyhexan-2-one finds applications across various fields:
- Pharmaceuticals: Due to its antimicrobial properties, it may be used in drug formulations or as a preservative.
- Flavoring Agents: Its chemical structure allows it to be explored as a flavoring agent in food products.
- Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly those containing hydroxyl or ketone functionalities.
These applications underscore its versatility in industrial and research settings.
Several compounds share structural similarities with 6-Hydroxyhexan-2-one. Here are some notable examples:
| Compound | Structure | Unique Features |
|---|---|---|
| 2-Hexanone | C₆H₁₂O | Simple ketone without hydroxyl functionality |
| 4-Hydroxyhexan-2-one | C₆H₁₂O₃ | Contains an additional hydroxyl group |
| Hexanediol | C₆H₁₄O₂ | Dihydric alcohol with two hydroxyl groups |
The uniqueness of 6-Hydroxyhexan-2-one lies in its specific positioning of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.








